molecular formula C11H14ClN3O6S B14506793 N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide CAS No. 63448-68-0

N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide

Cat. No.: B14506793
CAS No.: 63448-68-0
M. Wt: 351.76 g/mol
InChI Key: NNNZCQXHGFUJNJ-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is the nitration of 4-chloro-2-methylbenzenesulfonamide, followed by the introduction of the butan-2-yl group. The nitration process involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to a substitution reaction with butan-2-ylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The nitro groups may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

Uniqueness

N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups on the same benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

CAS No.

63448-68-0

Molecular Formula

C11H14ClN3O6S

Molecular Weight

351.76 g/mol

IUPAC Name

N-butan-2-yl-4-chloro-2-methyl-3,5-dinitrobenzenesulfonamide

InChI

InChI=1S/C11H14ClN3O6S/c1-4-6(2)13-22(20,21)9-5-8(14(16)17)10(12)11(7(9)3)15(18)19/h5-6,13H,4H2,1-3H3

InChI Key

NNNZCQXHGFUJNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])C

Origin of Product

United States

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